2-phenyl-3H-triazolo[4,5-d]pyrimidin-7-one
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Overview
Description
2-phenyl-3H-triazolo[4,5-d]pyrimidin-7-one is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry due to its diverse biological activities. This compound features a fused triazole and pyrimidine ring system, which is known for its potential therapeutic applications, particularly in the development of anticancer and antimicrobial agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-3H-triazolo[4,5-d]pyrimidin-7-one typically involves the cyclization of appropriate precursors. One common method is the nitrosative cyclization of 5,6-diamino-2-phenylpyrimidin-4(3H)-one with nitrous acid . This reaction is carried out in an aprotic solvent at varying temperatures to achieve regioselective alkylation. The reaction conditions, such as temperature and choice of solvent, play a crucial role in determining the yield and purity of the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions to enhance yield and reduce production costs. Industrial production may also involve continuous flow synthesis techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-phenyl-3H-triazolo[4,5-d]pyrimidin-7-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives, depending on the reagents used.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alkyl halides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield oxides, while reduction can produce various reduced derivatives. Substitution reactions typically result in the formation of substituted triazolo[4,5-d]pyrimidin-7-one derivatives .
Scientific Research Applications
2-phenyl-3H-triazolo[4,5-d]pyrimidin-7-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-phenyl-3H-triazolo[4,5-d]pyrimidin-7-one involves its interaction with specific molecular targets. For example, as a topoisomerase I inhibitor, it stabilizes the enzyme-DNA complex, preventing the re-ligation of DNA strands and thereby inhibiting DNA replication . This leads to the accumulation of DNA breaks and ultimately induces apoptosis in cancer cells. The compound also interacts with other molecular targets, such as phosphatidylinositol 3-kinase, affecting various signaling pathways involved in cell growth and survival .
Comparison with Similar Compounds
2-phenyl-3H-triazolo[4,5-d]pyrimidin-7-one can be compared with other similar compounds, such as:
Thiazolo[4,5-d]pyrimidin-7-one: This compound has a thiazole ring instead of a triazole ring and exhibits different biological activities.
Pyrazolo[3,4-d]pyrimidine: This compound features a pyrazole ring and is known for its CDK2 inhibitory activity.
Pyrido[2,3-d]pyrimidin-7-one: This compound has a pyridine ring and is studied for its antiproliferative properties.
The uniqueness of this compound lies in its specific ring structure, which imparts distinct biological activities and makes it a valuable compound for drug discovery and development .
Properties
IUPAC Name |
2-phenyl-3H-triazolo[4,5-d]pyrimidin-7-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N5O/c16-10-8-9(11-6-12-10)14-15(13-8)7-4-2-1-3-5-7/h1-6H,(H,11,12,14,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDSLDFYBUSHAEM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2NC3=NC=NC(=O)C3=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2NC3=NC=NC(=O)C3=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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